5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
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Description
5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a useful research compound. Its molecular formula is C24H23FN6O2 and its molecular weight is 446.486. The purity is usually 95%.
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Biological Activity
The compound 5-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a member of the pyrazolo[3,4-d]pyrimidine family, which has garnered attention in medicinal chemistry for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and its comparison with structurally similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- A pyrazolo[3,4-d]pyrimidine core.
- A piperazine moiety linked to a 2-fluorophenyl group.
- A phenyl substituent that enhances its lipophilicity.
This structural configuration is believed to contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in disease processes.
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold can act as inhibitors of various kinases, including those involved in cancer pathways. The unique binding characteristics of this scaffold allow it to mimic ATP, facilitating interactions with kinase active sites. This property is crucial for developing inhibitors that can effectively disrupt oncogenic signaling pathways.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds can induce apoptosis in cancer cell lines such as A549 (lung cancer) and HCT116 (colorectal cancer), with IC50 values ranging from 8.21 µM to 19.56 µM for effective derivatives .
- The compound's ability to inhibit the epidermal growth factor receptor (EGFR) has been highlighted as a promising mechanism for anticancer activity .
Other Biological Activities
Beyond anticancer effects, the compound may also exhibit:
- Antimicrobial properties , as suggested by related studies on piperazine derivatives .
- Potential neuropharmacological effects due to the presence of the piperazine ring, which is known for its activity on central nervous system targets.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds:
Compound Name | Structure Features | Biological Activity |
---|---|---|
5-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin | Chlorophenyl instead of fluorophenyl | Anticancer activity targeting CDK2 |
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine Derivatives | Different heterocyclic structures | Antitumor properties |
7-Aminopyrazolo[1,5-a]pyrimidines | Amino substitution at different positions | Antimicrobial activity |
This comparison illustrates the diverse pharmacological profiles available within the pyrazolo scaffold family and highlights the potential unique attributes of the target compound.
Case Studies
A notable case study involved the synthesis and evaluation of a series of pyrazolo[3,4-d]pyrimidine derivatives aimed at inhibiting EGFR. Among these derivatives, certain compounds demonstrated potent anti-proliferative effects against cancer cell lines and were shown to induce apoptosis through modulation of key apoptotic markers .
Properties
IUPAC Name |
5-[3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-1-phenylpyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN6O2/c25-20-8-4-5-9-21(20)28-12-14-29(15-13-28)22(32)10-11-30-17-26-23-19(24(30)33)16-27-31(23)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWVHCUPUBCJWNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(=O)CCN3C=NC4=C(C3=O)C=NN4C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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